BML-265

Description

Properties

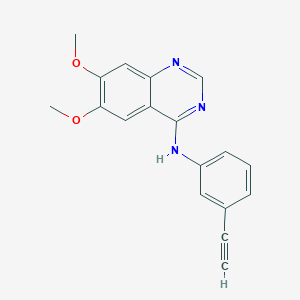

Molecular Formula |

C18H15N3O2 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine |

InChI |

InChI=1S/C18H15N3O2/c1-4-12-6-5-7-13(8-12)21-18-14-9-16(22-2)17(23-3)10-15(14)19-11-20-18/h1,5-11H,2-3H3,(H,19,20,21) |

InChI Key |

XOTGKYTUNDYTBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Dual Mechanism of Action of BML-265: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism of BML-265, a small molecule inhibitor with dual activity against Epidermal Growth Factor Receptor (EGFR) and the cis-Golgi Arf guanine nucleotide exchange factor (GEF), GBF1. This document is intended for researchers, scientists, and drug development professionals interested in the cellular effects and therapeutic potential of this compound.

Abstract

This compound is a potent, cell-permeable compound that has been identified as both an EGFR tyrosine kinase inhibitor and a disruptor of the Golgi apparatus.[1][2] Its primary mechanism of action in the context of Golgi disruption involves the direct inhibition of GBF1, a key regulator of COPI-mediated vesicular trafficking. This inhibition leads to a rapid, reversible dispersal of the Golgi complex and a cessation of secretory protein transport. While also characterized as an EGFR inhibitor, the preponderance of recent research has focused on its profound effects on intracellular trafficking. This guide will detail the dual mechanisms of this compound, with a particular focus on its impact on Golgi structure and function, and provide comprehensive data and experimental protocols for its study.

Core Concepts: Dual Inhibition of EGFR and GBF1

This compound presents a fascinating case of a single molecule with two distinct and significant cellular targets. Initially recognized for its potential as an EGFR tyrosine kinase inhibitor, subsequent research has unveiled a potent secondary activity that disrupts the integrity of the Golgi apparatus.[2]

Inhibition of GBF1 and Disruption of the Secretory Pathway

The most thoroughly characterized mechanism of action for this compound is its inhibition of GBF1. GBF1 is a guanine nucleotide exchange factor responsible for the activation of the small GTPase Arf1 at the cis-Golgi. Activated Arf1-GTP is essential for the recruitment of the COPI coatomer complex to Golgi membranes, a critical step in the formation of retrograde transport vesicles.

By inhibiting GBF1, this compound prevents the activation of Arf1, leading to a rapid dissociation of the COPI coat from Golgi membranes.[2][3] This, in turn, causes a complete and reversible dispersal of the Golgi apparatus and a halt in the transport of secretory proteins.[2] This effect is phenotypically similar to that of the well-known Golgi-disrupting agent Brefeldin A (BFA), although this compound does not induce the endosomal tubulation seen with BFA, suggesting it does not target the trans-Golgi ARF GEFs BIG1 and BIG2.[2]

Inhibition of EGFR Tyrosine Kinase

Quantitative Data

The inhibitory potency of this compound has been quantified for its effect on the Golgi apparatus.

| Target/Process | Assay | Cell Line | IC50 | Reference |

| Mannosidase II Trafficking (Golgi Disruption) | RUSH Assay | HeLa | ~200 nM | [2] |

| EGFR Tyrosine Kinase | Kinase Assay | - | Not Available | - |

Signaling Pathways and Experimental Workflows

This compound-Mediated Disruption of the COPI Cycle

The following diagram illustrates the signaling pathway affected by this compound, leading to Golgi dispersal.

Experimental Workflow for Assessing Golgi Integrity

This diagram outlines a typical immunofluorescence-based experiment to study the effect of this compound on Golgi morphology.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Culture and Drug Treatment

-

Cell Line: HeLa (human cervical carcinoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, cells are treated with a final concentration of 10 µM this compound for 1 hour unless otherwise specified. Control cells are treated with an equivalent volume of DMSO.

Immunofluorescence Staining for Golgi and COPI Proteins

-

Cell Seeding: HeLa cells are seeded onto glass coverslips in a 24-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with this compound or DMSO as described above.

-

Fixation: The culture medium is removed, and cells are washed once with PBS. Cells are then fixed with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

-

Permeabilization: After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking: Cells are blocked with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

For Golgi morphology: mouse anti-GM130 (1:1000 dilution)

-

For COPI coat: rabbit anti-β-COP (1:500 dilution)

-

-

Secondary Antibody Incubation: After washing three times with PBS, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse and Alexa Fluor 568 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Coverslips are washed three times with PBS and mounted onto glass slides using a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal microscope.

Retention Using Selective Hooks (RUSH) Assay

The RUSH assay is used to synchronize the transport of a protein of interest through the secretory pathway.

-

Transfection: HeLa cells are transfected with a plasmid co-expressing a reporter protein fused to the streptavidin-binding peptide (SBP) and an ER-resident "hook" protein fused to streptavidin. A common reporter is Mannosidase II-SBP-EGFP.

-

Synchronization: After 24 hours of expression, the reporter protein is retained in the ER due to the interaction between SBP and the streptavidin hook.

-

Drug Treatment: Cells are pre-treated with this compound (e.g., 200 nM) or DMSO for 90 minutes.

-

Release: Biotin is added to the culture medium at a final concentration of 40 µM. Biotin competes with SBP for binding to streptavidin, leading to the synchronous release of the reporter protein from the ER.

-

Live-cell Imaging: The trafficking of the fluorescently tagged reporter protein from the ER to the Golgi is monitored over time using live-cell confocal microscopy.

Conclusion

This compound is a valuable research tool with a dual mechanism of action, targeting both EGFR and GBF1. Its potent and specific inhibition of GBF1, leading to the disruption of the Golgi apparatus, has been well-characterized and provides a powerful method for studying the dynamics of the secretory pathway. While its activity as an EGFR inhibitor is established, further quantitative analysis is required to fully understand the therapeutic potential and possible off-target effects related to this dual activity. The detailed protocols and data presented in this guide will aid researchers in further investigating the complex cellular effects of this compound.

References

BML-265: A Potent Disruptor of Golgi Apparatus Integrity and Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BML-265, a compound initially identified as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, has emerged as a potent disruptor of the Golgi apparatus in human cells.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological activity of this compound on the Golgi, focusing on its mechanism of action, effects on protein transport, and species-specific activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the Golgi complex.

Introduction: The Golgi Apparatus as a Therapeutic Target

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids.[2][4] Its critical role in cellular homeostasis makes it an attractive target for therapeutic intervention in various diseases, including cancer and viral infections. Small molecules that modulate Golgi structure and function are valuable tools for dissecting its complex biology and hold promise as novel therapeutic agents.

This compound Disrupts Golgi Integrity and Blocks Protein Secretion

This compound induces a rapid and reversible dispersal of the Golgi apparatus in human cells, an effect similar to that of the well-known Golgi-disrupting agent Brefeldin A (BFA).[1][2][3][4] This disruption leads to the redistribution of Golgi-resident proteins, such as GM130, Giantin, and Mannosidase II, throughout the cytoplasm.[2][4] Consequently, the transport of a wide range of secretory proteins is abolished.[1][3][4][5]

Quantitative Effects of this compound on Golgi Integrity and Protein Trafficking

The effects of this compound on Golgi structure and protein transport have been quantified in various human cell lines.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Golgi Disruption | HeLa | 10 µM | Complete dispersal of Golgi markers (GM130, TGN46, GalT, Giantin) after 1.5 hours. | [2] |

| Inhibition of Mannosidase II Trafficking | HeLa | Starting from 123-370 nM | Inhibition of ER-to-Golgi transport. | [2] |

| Inhibition of Secretory Protein Transport (TNF, GPI-anchored proteins, EGFR) | HeLa | 10 µM | Abolished transport to the plasma membrane after 1 hour of pre-treatment. | [1][4] |

| Reversibility of Golgi Disruption | HeLa | 10 µM | Normal Golgi organization restored 45 minutes after washout. | [1][2] |

Mechanism of Action: Targeting the cis-Golgi ARF GEF, GBF1

The primary molecular target of this compound in mediating its effects on the Golgi is believed to be GBF1 (Golgi-specific Brefeldin A-resistance guanine nucleotide exchange factor 1) .[1][2][4][5] GBF1 is an ARF GEF (ADP-ribosylation factor guanine nucleotide exchange factor) located at the cis-Golgi, which plays a crucial role in the formation of COPI-coated vesicles and the maintenance of Golgi structure.

The proposed mechanism of action involves the following steps:

-

Inhibition of GBF1: this compound inhibits the guanine nucleotide exchange activity of GBF1.

-

Inactivation of Arf1: This leads to the inactivation of the small GTPase Arf1.

-

Dissociation of COPI: Inactive Arf1 is unable to recruit the COPI coat protein complex to the Golgi membranes, leading to its rapid dissociation.[1][2][4][5]

-

Golgi Dispersal: The loss of the COPI coat disrupts retrograde and anterograde transport, resulting in the collapse of the Golgi structure and its absorption into the endoplasmic reticulum (ER).

This mechanism is distinct from that of BFA, which also targets GBF1 but additionally affects the trans-Golgi ARF GEFs, BIG1 and BIG2, leading to the tubulation of endosomes.[1][2][4][5] this compound does not cause endosomal tubulation, suggesting its specificity for GBF1.[1][2][4][5]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound action on the Golgi apparatus.

Species-Specific Effects

A noteworthy characteristic of this compound is its species-specific activity. It effectively disrupts the Golgi apparatus in human cells (e.g., HeLa) but has no observable effect on rodent cells (e.g., mouse embryonic fibroblasts and normal rat kidney cells).[1][2][5][6][7] This suggests subtle structural or regulatory differences in GBF1 between human and rodent species that dictate the compound's binding and inhibitory activity.

Experimental Protocols

Golgi Integrity Assay by Immunofluorescence

This protocol describes the visualization of the Golgi apparatus to assess the effect of this compound.

Materials:

-

Human cell line (e.g., HeLa)

-

Rodent cell line (e.g., MEF or NRK) for comparison

-

Cell culture medium and supplements

-

This compound (10 mM stock in DMSO)

-

Brefeldin A (10 mg/mL stock in ethanol) as a positive control

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130, anti-Giantin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with 10 µM this compound, a vehicle control (DMSO), and a positive control (e.g., 10 µg/mL BFA) for 1.5 hours at 37°C.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking solution for 30 minutes.

-

Incubate the cells with the primary antibody diluted in blocking solution for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope.

Retention Using Selective Hooks (RUSH) Assay for Protein Transport

The RUSH assay allows for the synchronized monitoring of protein transport from the ER to the Golgi.

Materials:

-

HeLa cells stably expressing a RUSH reporter (e.g., Str-KDEL_ManII-SBP-EGFP)

-

Cell culture medium

-

Biotin

-

This compound

-

Live-cell imaging microscope

Procedure:

-

Culture HeLa-RUSH cells in a suitable imaging dish.

-

Pre-treat the cells with 10 µM this compound or a vehicle control for 1 hour.

-

Induce the release of the reporter from the ER by adding biotin to the medium.

-

Acquire time-lapse images of the cells using a live-cell imaging microscope to monitor the transport of the EGFP-tagged reporter to the Golgi.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on Golgi and transport.

Conclusion and Future Directions

This compound is a valuable chemical tool for studying Golgi dynamics and the role of GBF1 in membrane trafficking. Its potent and reversible inhibitory effect, coupled with its species specificity, provides unique opportunities for dissecting the molecular machinery of the Golgi. For drug development professionals, this compound and its analogs may serve as a starting point for the design of novel therapeutics that target Golgi function in human diseases. Future research should focus on elucidating the precise binding site of this compound on human GBF1 and exploring its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells [frontiersin.org]

- 3. This compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells | Semantic Scholar [semanticscholar.org]

- 4. This compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - Image_3_this compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells.TIF - figshare - Figshare [figshare.com]

BML-265: A Technical Guide on its Role as an EGFR Tyrosine Kinase Inhibitor and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-265 is a small molecule compound recognized in scientific literature as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the quinazoline family of compounds, it shares structural similarities with other established EGFR inhibitors like erlotinib.[1] EGFR is a critical signaling protein that, when activated, triggers multiple downstream pathways involved in cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling cascade is a well-established driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.

This technical guide provides a comprehensive overview of this compound, focusing on its function as an EGFR tyrosine kinase inhibitor. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows. A significant finding of this guide is that while this compound does inhibit EGFR phosphorylation, its most prominently quantified effect in recent literature is the disruption of the Golgi apparatus, an effect that may be independent of its action on EGFR.[1]

Quantitative Data

| Compound | Target/Effect | Cell Line | IC50 | Reference |

| This compound | Golgi Apparatus Disruption | HeLa | ~200 nM | [1] |

Experimental Protocols

Cellular Assay for EGFR Phosphorylation Inhibition

This protocol is adapted from the methodology described by Boncompain et al. (2019) to assess the inhibitory effect of this compound on EGFR phosphorylation in a cellular context.[1]

Objective: To determine if this compound inhibits the EGF-induced phosphorylation of EGFR in cultured cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

This compound (e.g., 10 mM stock in DMSO)

-

Human Epidermal Growth Factor (EGF) (e.g., 50 ng/ml working solution)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-Actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Serum Starvation:

-

Plate HeLa cells in 6-well plates and grow to approximately 80-90% confluency in DMEM with 10% FBS.

-

Wash the cells with PBS and replace the medium with serum-free DMEM.

-

Incubate the cells overnight to serum starve them, which reduces basal EGFR phosphorylation.

-

-

Inhibitor Treatment:

-

Treat the serum-starved cells with this compound at the desired concentration (e.g., 10 µM) in serum-free DMEM for 90 minutes.[1] Include a vehicle control (e.g., DMSO).

-

-

EGF Stimulation:

-

Following the inhibitor treatment, stimulate the cells by adding EGF to a final concentration of 50 ng/ml for 10 minutes.[1]

-

-

Cell Lysis:

-

Immediately after stimulation, place the plates on ice and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

-

Incubate the lysates on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total EGFR and a loading control like Actin to ensure equal protein loading.

-

In Vitro EGFR Kinase Assay (General Protocol)

This is a generalized protocol for an in vitro kinase assay to determine the direct inhibitory effect of a compound on EGFR enzymatic activity. Specific reagents and conditions may vary based on the commercial kit or specific laboratory setup.

Objective: To quantify the IC50 value of this compound for EGFR kinase activity in a cell-free system.

Materials:

-

Recombinant human EGFR kinase

-

Kinase assay buffer

-

ATP

-

A suitable EGFR substrate (e.g., a synthetic peptide like poly(Glu,Tyr) 4:1)

-

This compound in a serial dilution

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

-

Reaction Setup:

-

In a microplate, add the kinase assay buffer, the EGFR substrate, and the recombinant EGFR enzyme.

-

Add this compound at various concentrations (typically a 10-point serial dilution). Include a positive control (a known EGFR inhibitor) and a negative control (vehicle, e.g., DMSO).

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, and then another reagent converts the generated ADP into a luminescent signal.

-

-

Data Analysis:

-

Plot the percentage of EGFR activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by a tyrosine kinase inhibitor like this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. This compound, as a tyrosine kinase inhibitor, is expected to bind to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical workflow for the preclinical evaluation of a tyrosine kinase inhibitor like this compound. This process begins with in vitro enzymatic assays to determine direct inhibitory activity, followed by cell-based assays to assess effects on signaling and cell viability, and can culminate in in vivo studies to evaluate efficacy in a biological system.

Conclusion

This compound is a quinazoline-based compound that functions as an inhibitor of EGFR tyrosine kinase, as demonstrated by its ability to prevent EGF-induced phosphorylation of the receptor in cellular assays.[1] However, the currently available literature does not provide a specific IC50 value for its direct enzymatic inhibition of EGFR. A significant and well-quantified effect of this compound is its ability to induce the dispersal of the Golgi apparatus with an IC50 of approximately 200 nM, an action that appears to be independent of its EGFR inhibitory activity.[1] This suggests that this compound may have multiple cellular targets, a critical consideration for its use in research and potential therapeutic development. Further studies are required to fully elucidate the direct inhibitory potency of this compound against EGFR and to understand the interplay between its effects on EGFR signaling and Golgi integrity. This guide provides a foundational understanding of this compound for researchers in the field, highlighting both its established activities and areas requiring further investigation.

References

Unraveling the Cellular Targets of BML-265: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-265, a small molecule initially characterized as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, has emerged as a potent disruptor of intracellular protein trafficking. This technical guide provides an in-depth investigation into the primary cellular targets of this compound, consolidating current research findings to offer a comprehensive resource for professionals in cellular biology and drug development. Through a detailed examination of its effects on Golgi apparatus integrity and secretory pathways, this document elucidates the principal mechanism of action of this compound, identifying the cis-Golgi guanine nucleotide exchange factor GBF1 as its primary functional target in human cells. This guide presents quantitative data on its inhibitory activity, details key experimental protocols for its study, and visualizes the involved cellular pathways and workflows.

Primary Cellular Targets of this compound

This compound exerts its cellular effects through at least two distinct molecular targets:

-

GBF1 (Golgi-specific Brefeldin A-resistance Guanine Nucleotide Exchange Factor 1): The primary and most well-characterized target of this compound is GBF1.[1][2] This protein is a crucial regulator of vesicle trafficking at the cis-Golgi compartment.[1] this compound's inhibition of GBF1 leads to a cascade of cellular events, including the disruption of the Golgi apparatus, inhibition of the secretory pathway, and dissociation of COPI coat proteins from Golgi membranes.[1][2] These effects are notably similar to those induced by the well-known Golgi-disrupting agent Brefeldin A (BFA).[1][2]

-

EGFR (Epidermal Growth Factor Receptor): this compound is also described as an EGFR kinase inhibitor.[2] However, while this activity is frequently cited, the specific inhibitory concentration against EGFR has not been prominently reported in the reviewed literature, making a direct potency comparison with its effect on GBF1 challenging. The observed effects of this compound on Golgi structure and function are considered to be independent of its EGFR inhibitory activity.[3][4]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in cell-based assays monitoring Golgi integrity and protein transport. This data is crucial for understanding its efficacy and for designing future experiments.

| Compound | Target/Process | IC50 | Cell Line | Assay | Reference |

| This compound | Inhibition of Mannosidase II transport (GBF1) | ~200 nM | HeLa | High-Content Screening (RUSH assay) | [1] |

| Tyrphostin AG1478 | Inhibition of Mannosidase II transport (GBF1) | ~1 µM | HeLa | High-Content Screening (RUSH assay) | [1] |

| Brefeldin A (BFA) | Inhibition of Mannosidase II transport (ARF GEFs) | ~2 nM | HeLa | High-Content Screening (RUSH assay) | [1] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action involves the inhibition of GBF1, which disrupts the normal cycle of ARF1 activation and COPI coat recruitment at the cis-Golgi. This leads to a breakdown of the Golgi structure and a blockage of the secretory pathway.

References

- 1. This compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Disruption of Protein Transport by BML-265: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-265, a potent EGFR tyrosine kinase inhibitor, has been identified as a significant disruptor of the secretory pathway. This technical guide provides an in-depth analysis of this compound's role in perturbing protein transport, with a focus on its mechanism of action, quantifiable effects, and the experimental protocols used for its characterization. This compound induces a reversible, Brefeldin A (BFA)-like effect on the Golgi apparatus in human cells, leading to its dispersal and the cessation of secretory protein transport.[1][2][3][4][5] The primary molecular target is suggested to be GBF1, a guanine nucleotide exchange factor for ARF proteins located at the cis-Golgi.[1][2][4][5] This document serves as a comprehensive resource for researchers investigating Golgi dynamics, protein trafficking, and the development of novel therapeutic agents targeting the secretory pathway.

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Its dynamic nature and critical functions make it a compelling target for therapeutic intervention in various diseases, including cancer and viral infections. Small molecules that modulate Golgi structure and function are invaluable tools for dissecting the complexities of protein transport.

This compound, initially characterized as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, has emerged as a potent disruptor of Golgi integrity and protein secretion.[1][2][3] Unlike many other EGFR inhibitors, this compound's effects on the Golgi are independent of its action on EGFR.[2] This guide details the molecular mechanism of this compound, its species-specific effects, and provides detailed methodologies for its study.

Mechanism of Action

This compound disrupts protein transport by targeting the cis-Golgi. Its effects are characterized by the rapid dissociation of COPI coat proteins from Golgi membranes, a key step in the formation of transport vesicles.[1][2][4][5] This action is attributed to the inhibition of GBF1, a guanine nucleotide exchange factor (GEF) that activates ADP-ribosylation factor 1 (ARF1), a small GTPase essential for COPI coat recruitment. By inhibiting GBF1, this compound prevents the activation of ARF1, leading to the disassembly of the COPI coat and a halt in anterograde protein transport from the endoplasmic reticulum (ER) to and through the Golgi.

Notably, the effects of this compound are reversible. Upon washout of the compound, the Golgi apparatus reassembles, and protein transport resumes, typically within 45 to 60 minutes.[1][2]

Signaling Pathway of GBF1 in Protein Transport Disruption by this compound

Caption: this compound inhibits GBF1, preventing ARF1 activation and subsequent COPI coat assembly.

Quantitative Data

The potency of this compound in disrupting protein transport has been quantified in cell-based assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Cell Line | Assay | Reference |

| Effective Concentration for Transport Inhibition | 123 - 370 nM | HeLa | RUSH Assay with ManII-SBP-EGFP | [6] |

| Standard Experimental Concentration | 10 µM | HeLa, MEF, NRK | Immunofluorescence, RUSH Assay | [1][7] |

| Effect | Conditions | Time Course | Outcome | Reference |

| Golgi Disruption | 10 µM this compound | 1 - 1.5 hours | Complete dispersal of Golgi markers (e.g., GM130) | [1][7] |

| Reversibility | Washout after 1-hour treatment with 10 µM this compound | 45 minutes | Restoration of normal Golgi organization | [2] |

| COPI Dissociation | 10 µM this compound | 5 minutes | Dissociation of beta-COP from Golgi membranes | [2] |

Experimental Protocols

RUSH (Retention Using Selective Hooks) Assay

The RUSH assay is a powerful technique to synchronize and visualize the transport of a protein of interest through the secretory pathway.

Experimental Workflow for RUSH Assay

Caption: Workflow of the RUSH assay to assess this compound's effect on protein transport.

Detailed Protocol:

-

Cell Culture: Culture HeLa cells stably expressing a RUSH reporter (e.g., Str-KDEL_ManII-SBP-EGFP) in DMEM supplemented with 10% fetal calf serum, 1 mM sodium pyruvate, and 100 µg/ml penicillin/streptomycin.

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that allows for clear imaging of individual cells.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the existing medium from the cells and add the medium containing this compound or DMSO as a vehicle control. Incubate for 1 to 1.5 hours at 37°C.

-

Transport Induction: Add biotin to a final concentration of 40 µM to induce the synchronous release of the reporter protein from the ER.

-

Incubation: Incubate for the desired time to allow the reporter to traffic to the Golgi (e.g., 30-60 minutes).

-

Fixation: Aspirate the medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization and Blocking: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Antibody Staining: Incubate with a primary antibody against a Golgi marker (e.g., rabbit anti-GM130) for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour.

-

Imaging: Mount the coverslips on microscope slides and acquire images using a confocal or high-content imaging system.

-

Analysis: Quantify the fluorescence intensity of the reporter protein colocalizing with the Golgi marker.

Immunofluorescence Staining for Golgi Integrity

This protocol is used to visualize the morphology of the Golgi apparatus following treatment with this compound.

Detailed Protocol:

-

Cell Culture and Seeding: Culture HeLa cells on glass coverslips as described above.

-

Compound Treatment: Treat cells with 10 µM this compound or other compounds (e.g., BFA as a positive control, DMSO as a negative control) for 1 to 1.5 hours at 37°C.

-

Fixation and Permeabilization: Fix the cells with ice-cold methanol for 5 minutes at -20°C or with 4% PFA as described above. If using PFA, permeabilize with 0.1% Triton X-100.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Antibody Staining: Incubate with primary antibodies against Golgi markers (e.g., mouse anti-GM130) and COPI coat proteins (e.g., rabbit anti-β-COP) for 1 hour. After washing, incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour.

-

Imaging: Mount and image the cells using a confocal microscope.

Species Specificity

A crucial aspect of this compound's activity is its species specificity. This compound effectively disrupts the Golgi in human cell lines such as HeLa but does not affect rodent cell lines like mouse embryonic fibroblasts (MEF) or normal rat kidney (NRK) cells.[1][4][7] This suggests that there are subtle but important differences in the target protein, GBF1, between human and rodent species that confer this resistance.

Comparison with Brefeldin A (BFA)

While the effects of this compound are often described as "BFA-like," there are key distinctions:

-

Endosomal Tubulation: BFA is known to cause tubulation of endosomes by targeting the trans-Golgi ARF GEFs, BIG1 and BIG2. This compound does not induce endosomal tubulation, indicating a more specific action on the cis-Golgi and GBF1.[1][2][4][5]

-

Target Specificity: this compound's effects can be rescued by the overexpression of human GBF1, strongly suggesting it is a primary target.[1][2][4]

Conclusion

This compound is a valuable chemical tool for the study of Golgi dynamics and protein transport. Its specific and reversible inhibition of the GBF1-ARF1-COPI pathway in human cells provides a means to dissect the early stages of the secretory pathway. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies of Golgi function in health and disease. Further investigation into the structural basis of its species-specific activity could provide insights for the development of highly targeted therapeutics.

References

- 1. Retention Using Selective Hooks (RUSH) Cargo Sorting Assay for Protein Vesicle Tracking in HeLa Cells [bio-protocol.org]

- 2. Retention Using Selective Hooks (RUSH) Cargo Sorting Assay for Protein Vesicle Tracking in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Endogenous and Exogenous Regulatory Signaling in the Secretory Pathway: Role of Golgi Signaling Molecules in Cancer [frontiersin.org]

- 4. Retention Using Selective Hooks (RUSH) Cargo Sorting Assay for Live-cell Vesicle Tracking in the Secretory Pathway Using HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retention Using Selective Hooks (RUSH) Cargo Sorting Assay for Live-cell Vesicle Tracking in the Secretory Pathway Using HeLa Cells [bio-protocol.org]

- 6. Role of the Guanine Nucleotide Exchange Factor GBF1 in the Replication of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A GBF1-Dependent Mechanism for Environmentally Responsive Regulation of ER-Golgi Transport - PMC [pmc.ncbi.nlm.nih.gov]

BML-265: A Potent Inhibitor of cis-Golgi ARF GEF GBF1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of the small molecule BML-265 on the cis-Golgi ADP-ribosylation factor (ARF) guanine nucleotide exchange factor (GEF), GBF1. This compound, initially identified as an EGFR tyrosine kinase inhibitor, has been shown to induce potent brefeldin A (BFA)-like effects by disrupting Golgi integrity and inhibiting the secretory pathway. This document details the mechanism of action of this compound, focusing on its role as a specific inhibitor of GBF1. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the processing, sorting, and trafficking of proteins and lipids. The integrity and function of the Golgi are critically dependent on the activity of small GTPases of the ARF family. ARF proteins are activated by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP. GBF1 is a large ARF GEF that localizes to the cis-Golgi and is essential for the activation of ARF1, which in turn recruits the COPI coat complex to membranes, mediating retrograde transport from the Golgi to the endoplasmic reticulum (ER) and intra-Golgi transport.

This compound has emerged as a valuable tool for studying Golgi dynamics and the role of GBF1 in cellular processes. Its specific and reversible effects on Golgi structure and function make it a powerful alternative to broadly acting drugs like BFA. This guide aims to consolidate the current knowledge on this compound's interaction with GBF1 and its downstream consequences.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on GBF1-mediated processes.

| Parameter | Value | Cell Line | Reference |

| IC50 for Golgi Disruption | ~200 nM | HeLa | [1] |

| Effective Concentration for Golgi Disruption | 10 µM | HeLa | [1][2] |

| Time for Golgi Disruption | < 1 hour | HeLa | [2] |

| Time for Reversibility (Washout) | 45 minutes | HeLa | [2][3] |

Table 1: Potency and Kinetics of this compound on Golgi Integrity. This table outlines the concentration and time-dependent effects of this compound on the structural integrity of the Golgi apparatus in human cells.

| Experiment | Compound and Concentration | Observation | Reference |

| COPI Dissociation | This compound (10 µM) | Rapid dissociation of β-COP from Golgi membranes | [1][2] |

| Endosomal Tubulation | This compound (10 µM) | No tubulation of transferrin receptor (TfR)-positive endosomes | [1][2] |

| Protein Transport Inhibition | This compound (10 µM) | Blockade of secretory transport of various cargo proteins | [1] |

| Species Specificity | This compound (10 µM) | Golgi disruption in human (HeLa) but not in rodent (MEF, NRK) cells | [1] |

| GBF1 Overexpression | This compound (10 µM) + Venus-hGBF1 | Prevention of Golgi dispersal | [1] |

Table 2: Cellular Effects of this compound. This table details the specific downstream cellular consequences of this compound treatment, highlighting its targeted effect on the GBF1-ARF1 pathway.

Signaling Pathway and Mechanism of Action

This compound acts as a specific inhibitor of the cis-Golgi ARF GEF, GBF1. The inhibition of GBF1 prevents the activation of ARF1, a critical step for the recruitment of the COPI coat complex to Golgi membranes. This disruption of COPI-mediated transport leads to the disassembly of the Golgi apparatus and a blockage of the secretory pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Reagents

-

Cell Lines: HeLa (human), Mouse Embryonic Fibroblasts (MEF), and Normal Rat Kidney (NRK) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a 5% CO₂ incubator.

-

Compounds: this compound was dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C. For experiments, the final concentration of DMSO was kept below 0.1%.

Retention Using Selective Hooks (RUSH) Assay

This assay is used to synchronize the transport of a cargo protein from the ER to the Golgi.

-

Principle: A reporter protein (e.g., Mannosidase II) is fused to a streptavidin-binding peptide (SBP) and co-expressed with a streptavidin "hook" retained in the ER. The addition of biotin competes with the SBP for binding to streptavidin, leading to the synchronous release of the reporter protein.

-

Protocol:

-

HeLa cells stably expressing Str-KDEL_ManII-SBP-EGFP were seeded on glass coverslips.

-

To allow for stable Golgi localization of the reporter, cells were cultivated in the presence of 40 µM biotin.

-

For inhibitor studies, cells were pre-treated with 10 µM this compound for 1 hour.

-

To induce synchronized transport, biotin was added to a final concentration of 40 µM.

-

Cells were fixed at various time points after biotin addition and processed for immunofluorescence.

-

Immunofluorescence Staining

This protocol is used to visualize the localization of specific proteins within the cell.

-

Protocol for Golgi Integrity (GM130 Staining):

-

HeLa cells grown on coverslips were treated with 10 µM this compound for 1.5 hours.

-

Cells were washed with PBS and fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

After washing with PBS, cells were permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.

-

Coverslips were blocked with 1% BSA in PBS for 30 minutes.

-

Cells were incubated with a primary antibody against GM130 (a cis-Golgi marker) for 1 hour at room temperature.

-

After washing, cells were incubated with a fluorescently labeled secondary antibody for 45 minutes.

-

Nuclei were counterstained with DAPI.

-

Coverslips were mounted on slides and imaged using a confocal microscope.[1]

-

-

Protocol for COPI Dissociation (β-COP Staining):

-

HeLa cells were treated with 10 µM this compound for 5 minutes.

-

Cells were fixed with methanol at -20°C for 5 minutes.

-

After rehydration in PBS, cells were blocked and stained with a primary antibody against β-COP (a subunit of the COPI complex) and an antibody against a Golgi resident protein like Giantin.

-

Subsequent steps are similar to the GM130 staining protocol.[2]

-

Live-Cell Imaging

To observe the dynamic effects of this compound, live-cell imaging was performed.

-

Protocol:

-

HeLa cells stably expressing Str-KDEL_ManII-SBP-EGFP were grown in glass-bottom dishes.

-

Cells were maintained in imaging medium supplemented with 40 µM biotin to ensure initial Golgi localization of the reporter.

-

This compound (10 µM) was added directly to the dish during imaging on a spinning disk confocal microscope.

-

For washout experiments, the medium containing this compound was replaced with fresh imaging medium, and recovery of the Golgi structure was monitored.[2][3]

-

Conclusion

This compound is a potent and specific inhibitor of the cis-Golgi ARF GEF, GBF1. Its ability to reversibly disrupt the Golgi apparatus and inhibit the secretory pathway in human cells makes it an invaluable tool for cell biologists studying membrane trafficking and Golgi dynamics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations and for drug development professionals to consider GBF1 as a potential therapeutic target. The high specificity of this compound for human GBF1 also opens avenues for exploring species-specific differences in Golgi regulation. Further studies are warranted to fully elucidate the binding mode of this compound to GBF1 and to explore its potential in therapeutic applications.

References

BML-265: A Technical Guide to its Discovery as a Golgi-Dispersing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and characterization of BML-265 as a potent agent for inducing Golgi apparatus dispersal. This compound, initially identified as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, was found to exhibit Brefeldin A (BFA)-like effects on Golgi integrity and protein transport in human cells. This document details the experimental methodologies that led to this discovery, presents the quantitative data in a structured format, and visualizes the proposed mechanism of action and experimental workflows. The findings suggest that this compound's effects on the Golgi are mediated through the inhibition of the cis-Golgi ARF GEF, GBF1. This guide is intended for researchers and professionals in cell biology and drug development who are interested in the molecular mechanisms of Golgi dynamics and the identification of novel chemical probes.

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the processing, sorting, and trafficking of proteins and lipids. Its dynamic structure is tightly regulated by a complex network of signaling molecules. The discovery of small molecules that perturb Golgi structure and function has been instrumental in dissecting these regulatory pathways. This compound emerged from a high-content screen designed to identify molecules that modulate the trafficking of Golgi-resident enzymes.[1][2][3] While previously known as an EGFR inhibitor, its profound effects on Golgi morphology independent of this activity have opened new avenues for its use as a chemical tool to study Golgi dynamics.[1][4][5]

Discovery via High-Content Screening

This compound was identified in a high-content phenotypic screen utilizing the Retention Using Selective Hooks (RUSH) assay.[1][2][4] This system allows for the synchronized transport of a reporter protein, Mannosidase II (ManII), from the endoplasmic reticulum (ER) to the Golgi apparatus.

Experimental Workflow: RUSH-based High-Content Screen

The screening process was designed to identify small molecules that perturb the localization of ManII.[4]

Caption: Workflow of the RUSH-based high-content screen for identifying modulators of ManII trafficking.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of this compound.

Table 1: Experimental Concentrations and Incubation Times

| Compound | Concentration | Incubation Time | Cell Line | Experiment | Reference |

| This compound | 10 µM | 1.5 hours | HeLa | Golgi integrity assessment (GM130 staining) | [2][4] |

| This compound | 10 µM | 1 hour | HeLa | Reversibility assay | [2][4] |

| This compound | 10 µM | 1 hour | HeLa | Protein transport inhibition | [4] |

| This compound | 10 µM | 5 minutes | HeLa | COPI dissociation assay | [2] |

| Tyrphostin AG1478 | 10 µM | 1.5 hours | HeLa | Golgi integrity assessment (GM130 staining) | [4] |

| Brefeldin A (BFA) | 10 µM | 1.5 hours | HeLa | Positive control for Golgi disruption | [4] |

Table 2: Effects of this compound on Golgi Integrity and Protein Transport

| Parameter | Observation | Species Specificity | Reversibility | Reference |

| Golgi Morphology | Complete dispersal of Golgi markers (GM130, TGN46, GalT, giantin).[1][6] | Human cells only | Golgi structure recovers within 45 min of washout.[2][4] | [1][4] |

| Protein Transport | Abolished transport of diverse secretory cargos to the plasma membrane.[3][4] | Not specified | Transport is restored upon washout.[2][4] | [4] |

| COPI Coat Proteins | Rapid dissociation of β-COP from Golgi membranes.[1][2] | Not specified | Not specified | [1][2] |

| Endosomal Structure | No induction of endosomal tubulation.[1][2][5] | Not specified | Not applicable | [1][2] |

Experimental Protocols

Immunofluorescence Staining for Golgi Integrity

This protocol was used to visualize the effects of this compound on the Golgi apparatus.

-

Cell Culture: HeLa, mouse embryonic fibroblasts (MEF), or normal rat kidney (NRK) cells were cultured on glass coverslips.[4][6]

-

Compound Treatment: Cells were incubated with 10 µM of this compound, Tyrphostin AG1478, or BFA for 1.5 hours.[2][4]

-

Fixation: Cells were fixed with 4% formaldehyde for 10-20 minutes at room temperature.[7][8]

-

Permeabilization: Cells were permeabilized with a solution containing 0.1% Triton X-100 in PBS for 15 minutes.[9]

-

Blocking: Non-specific binding was blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[9][10]

-

Primary Antibody Incubation: Cells were incubated with a primary antibody against a Golgi marker, such as anti-GM130, overnight at 4°C.[4]

-

Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[10]

-

Nuclear Staining: Nuclei were counterstained with DAPI.[4]

-

Mounting and Imaging: Coverslips were mounted on slides and imaged using fluorescence microscopy.[4]

Reversibility Assay

This protocol was performed to determine if the effects of this compound were reversible.

-

Compound Treatment: HeLa cells were treated with 10 µM of this compound for 1 hour.[2][4]

-

Washout: The compound-containing medium was removed, and cells were washed extensively with fresh medium.[2][4]

-

Recovery: Cells were incubated in normal medium for 45 minutes to allow for recovery.[2][4]

-

Immunofluorescence: Cells were then fixed, stained for the Golgi marker GM130, and imaged as described in section 4.1.[2][4]

COPI Dissociation Assay

This experiment was conducted to investigate the early effects of this compound on COPI coat proteins.

-

Compound Treatment: HeLa cells were incubated with 10 µM of this compound for a short duration of 5 minutes.[2]

-

Fixation: Cells were fixed with methanol.[2]

-

Immunostaining: Cells were co-stained with antibodies against the COPI subunit β-COP and the Golgi marker giantin.[1][2]

-

Imaging: The localization of β-COP in relation to the Golgi was analyzed by fluorescence microscopy.[2]

Proposed Mechanism of Action

The experimental evidence points to the cis-Golgi ARF GEF, GBF1, as a primary target of this compound, leading to Golgi dispersal.[1][4][5]

Signaling Pathway

Caption: Proposed signaling pathway for this compound-induced Golgi dispersal via inhibition of GBF1.

The BFA-like effects of this compound, including the rapid dissociation of COPI from Golgi membranes and the dispersal of the Golgi complex, strongly suggest the involvement of an Arf GEF.[1][4] Unlike BFA, this compound does not induce tubulation of endosomes, indicating that it does not target the trans-Golgi ARF GEFs, BIG1 and BIG2.[1][2][5] Crucially, overexpression of human GBF1 was shown to prevent the Golgi dispersal caused by this compound.[1][4] This provides strong evidence that GBF1 is a key target of this compound in its Golgi-disrupting activity.

Conclusion

This compound has been identified as a valuable chemical probe for studying the dynamics of the Golgi apparatus. Its specific effects on human cells and its mechanism of action via the inhibition of GBF1 make it a useful tool to dissect the regulation of Golgi structure and function. This guide provides a comprehensive summary of the foundational research that established this compound as a Golgi-dispersing agent, offering detailed protocols and a clear visualization of its proposed mechanism. This information will be beneficial for researchers seeking to utilize this compound in their own studies of the secretory pathway and for those interested in the development of novel modulators of organelle dynamics.

References

- 1. Frontiers | this compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells [frontiersin.org]

- 2. This compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 10. Tips for Immunofluorescence Protocols [sigmaaldrich.com]

Understanding the Brefeldin A-like Effects of BML-265: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA) is a well-characterized fungal metabolite widely used in cell biology research to study protein trafficking. It acts by inhibiting the guanine nucleotide exchange factor (GEF) for ADP-ribosylation factor 1 (ARF1), leading to the disruption of the Golgi apparatus and a blockage of the secretory pathway.[1][2][3][4] The identification of small molecules with BFA-like activity is of significant interest for understanding the regulation of intracellular transport and for the development of novel therapeutic agents.

This technical guide provides an in-depth analysis of BML-265, a small molecule identified as an EGFR tyrosine kinase inhibitor that exhibits potent Brefeldin A-like effects.[5][6][7][8] We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals working in the fields of cell biology, pharmacology, and drug discovery.

Mechanism of Action of this compound

This compound induces a rapid and reversible disruption of the Golgi apparatus and inhibits secretory protein transport in human cells, phenotypically mimicking the effects of Brefeldin A.[5][6][8][9] However, its molecular mechanism, while similar, has distinct features.

The primary target of this compound is suggested to be the cis-Golgi ADP-ribosylation factor (ARF) guanine nucleotide exchange factor (GEF), GBF1 .[5][8] The proposed mechanism of action is as follows:

-

Inhibition of GBF1: this compound inhibits the function of GBF1.

-

Prevention of Arf1 Activation: GBF1 is responsible for the activation of the small GTPase Arf1 by catalyzing the exchange of GDP for GTP. Inhibition of GBF1 by this compound prevents this activation.

-

Failure of COPI Coat Recruitment: Activated, GTP-bound Arf1 is necessary for the recruitment of the COPI coat protein complex to the Golgi membranes. The absence of active Arf1 prevents this recruitment.[1][5]

-

Inhibition of Vesicle Formation: The COPI coat is essential for the budding of transport vesicles from the Golgi. Without the COPI coat, vesicle formation is inhibited.

-

Golgi Disassembly: The inhibition of anterograde and retrograde transport vesicles leads to the collapse of the Golgi cisternae and their redistribution into the endoplasmic reticulum (ER).[1][5]

A key distinction from Brefeldin A is that this compound does not appear to target the trans-Golgi ARF GEFs, BIG1 and BIG2. This is evidenced by the fact that this compound does not induce the endosomal tubulation characteristic of BFA treatment.[5][6][8][9] Furthermore, the effects of this compound are specific to human cells, as it does not disrupt the Golgi apparatus in rodent cells (mouse and rat).[5][8][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound.

Table 1: Dose-Response Profile of this compound

| Parameter | Effective Concentration Range | Cell Line | Assay | Reference |

| Inhibition of ManII Trafficking | 123–370 nM | HeLa | RUSH Assay | [5][8] |

| Induction of Golgi Disruption | 123–370 nM | HeLa | Immunofluorescence | [5][8] |

| Experimental Concentration | 10 µM | HeLa | Various Assays | [5][6][8] |

Table 2: Comparison of Effects of this compound and Brefeldin A

| Feature | This compound | Brefeldin A | Reference |

| Primary Target | GBF1 (cis-Golgi) | GBF1, BIG1, BIG2 (cis- and trans-Golgi) | [5][8] |

| Golgi Disruption | Yes (Human cells) | Yes (Human and rodent cells) | [5][8][10] |

| Protein Transport Inhibition | Yes | Yes | [5][6] |

| COPI Dissociation | Yes | Yes | [5] |

| Endosomal Tubulation | No | Yes | [5][6][8][9] |

| Reversibility | Yes | Yes | [5][8] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the Brefeldin A-like effects of this compound are provided below.

Retention Using Selective Hooks (RUSH) Assay

The RUSH assay is used to synchronize the transport of a protein of interest through the secretory pathway.

-

Cell Line: HeLa cells stably expressing Streptavidin-KDEL_Mannosidase II-SBP-EGFP. Mannosidase II (ManII) is a Golgi-resident enzyme.

-

Principle: The reporter protein is retained in the ER by a streptavidin "hook" in the absence of biotin. The addition of biotin releases the reporter, allowing its synchronous transport to the Golgi.

-

Protocol:

-

Seed HeLa cells in a multi-well plate.

-

Pre-treat the cells with this compound at the desired concentration (e.g., 10 µM) for 1 hour.

-

Induce the transport of the reporter protein by adding biotin to the medium.

-

After a defined period (e.g., 1 hour), fix the cells.

-

Stain for Golgi markers (e.g., GM130) and visualize the localization of the EGFP-tagged reporter protein using fluorescence microscopy.

-

Quantify the fluorescence intensity of the reporter at the Golgi.

-

Golgi Integrity Assay (Immunofluorescence)

This assay assesses the morphology of the Golgi apparatus.

-

Cell Lines: HeLa (human), MEF (mouse), NRK (rat).

-

Protocol:

-

Culture cells on coverslips.

-

Treat cells with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 1.5 hours).

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells (e.g., with Triton X-100).

-

Incubate with a primary antibody against a Golgi marker protein (e.g., anti-GM130, anti-TGN46, anti-GalT, or anti-giantin).

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips and visualize the Golgi morphology using confocal or widefield fluorescence microscopy.

-

Reversibility (Washout) Assay

This experiment determines if the effects of this compound are reversible.

-

Protocol:

-

Treat HeLa cells with this compound (e.g., 10 µM) for 1 hour to induce Golgi disruption.

-

Remove the medium containing this compound and wash the cells extensively with fresh medium.

-

Incubate the cells in fresh, drug-free medium for a recovery period (e.g., 45 minutes).

-

Fix the cells and perform immunofluorescence for a Golgi marker (e.g., GM130) as described in section 4.2.

-

For live-cell imaging, image the cells expressing a fluorescently tagged Golgi marker before, during, and after the washout of this compound.

-

COPI Dissociation Assay

This assay examines the effect of this compound on the association of the COPI coat with Golgi membranes.

-

Protocol:

-

Treat HeLa cells with this compound (e.g., 10 µM) for a short period (e.g., 5 minutes).

-

Fix the cells with methanol.

-

Perform immunofluorescence using an antibody against a COPI subunit (e.g., anti-betaCOP) and a Golgi marker (e.g., anti-giantin).

-

Visualize and quantify the colocalization of the COPI signal with the Golgi marker.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental procedures.

Caption: Proposed signaling pathway for this compound-induced Golgi disruption.

Caption: General experimental workflow for studying this compound effects.

Conclusion

This compound is a valuable research tool for dissecting the mechanisms of Golgi dynamics and protein trafficking. Its Brefeldin A-like effects, coupled with its distinct target profile and species specificity, provide a unique opportunity to probe the regulation of the secretory pathway. This guide has summarized the current understanding of this compound's mode of action, provided key quantitative data and experimental protocols, and visualized the relevant biological and experimental processes. This information should empower researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of intracellular transport.

References

- 1. Brefeldin A - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. youtube.com [youtube.com]

- 5. This compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | this compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells [frontiersin.org]

- 9. This compound and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Species-Specific Effects of BML-265 in Human vs. Rodent Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-265, a compound initially identified as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, exhibits significant and species-specific off-target effects on the Golgi apparatus. In human cells, this compound induces rapid, reversible disruption of the Golgi complex and a complete halt of the secretory pathway. This effect is notably absent in rodent cells, highlighting a critical difference in cellular response that has significant implications for preclinical drug development and the interpretation of toxicological studies. This technical guide provides an in-depth overview of these species-specific effects, detailing the underlying molecular mechanism, experimental protocols for its investigation, and quantitative data from key studies.

Introduction

The evaluation of species-specific drug effects is a cornerstone of preclinical research, ensuring the translation of findings from animal models to human clinical trials. Discrepancies in drug response between species can lead to unforeseen toxicity or lack of efficacy in humans. This compound serves as a compelling case study in this regard. While its activity as an EGFR kinase inhibitor is observed across species, its profound impact on Golgi integrity is restricted to human cells. This guide delineates this species-specific phenomenon, focusing on the molecular target and pathway involved.

Species-Specific Effects on Golgi Integrity and Protein Transport

The most pronounced species-specific effect of this compound is the disruption of the Golgi apparatus in human cells, an effect not observed in rodent cell lines.[1][2][3][4][5][6][7][8]

Data Presentation: Summary of this compound Effects

The following tables summarize the observed effects of this compound on Golgi integrity and protein transport in human versus rodent cells based on published literature. The primary concentration used in these studies was 10 µM.

Table 1: Effect of this compound on Golgi Integrity

| Cell Line | Species | Concentration | Duration | Effect on Golgi Integrity | Reference |

| HeLa | Human | 10 µM | 1.5 hours | Complete disruption/redistribution of Golgi markers (GM130, TGN46, GalT, giantin) | [3][6][7][9] |

| MEF | Mouse | 10 µM | 1.5 hours | No effect on Golgi integrity | [2][3][5][6] |

| NRK | Rat | 10 µM | 1.5 hours | No effect on Golgi integrity | [2][3][5][6] |

Table 2: Effect of this compound on Secretory Protein Transport

| Cell Line | Species | Concentration | Duration | Effect on Protein Transport | Reference |

| HeLa | Human | 10 µM | 1 hour | Abolished transport of diverse secretory cargos to the plasma membrane | [2][3][5][7][9] |

Table 3: Reversibility of this compound Effects

| Cell Line | Species | Concentration | Washout Period | Outcome | Reference |

| HeLa | Human | 10 µM | 45 minutes | Restoration of normal Golgi organization and protein transport | [1][2][3][4][6] |

Molecular Mechanism of Action in Human Cells

In human cells, the Golgi-disrupting effect of this compound is attributed to its off-target inhibition of GBF1 (Golgi Brefeldin A-Resistant Guanine Nucleotide Exchange Factor 1) .[1][4][5][6][8] GBF1 is a crucial regulator of vesicle trafficking at the cis-Golgi.

The proposed mechanism is as follows:

-

Inhibition of GBF1: this compound inhibits the GEF activity of GBF1.

-

ARF1 Inactivation: GBF1 is responsible for activating the small GTPase ARF1 by promoting the exchange of GDP for GTP. Inhibition of GBF1 leads to the inactivation of ARF1.

-

COPI Dissociation: Activated ARF1-GTP is required for the recruitment of the COPI coat protein complex to Golgi membranes. When ARF1 is inactive, the COPI coat rapidly dissociates from the Golgi.[1][4][5][6][8]

-

Golgi Disruption: The loss of the COPI coat disrupts the structural integrity of the Golgi apparatus, leading to its dispersal and the inhibition of secretory transport.

This mechanism is distinct from that of Brefeldin A (BFA), which also targets guanine nucleotide exchange factors. However, this compound does not induce endosomal tubulation, a characteristic effect of BFA, suggesting it does not target the trans-Golgi ARF GEFs, BIG1 and BIG2.[1][2][4][5][6][8] Overexpression of human GBF1 has been shown to prevent the Golgi disruption caused by this compound, further confirming it as the molecular target.[1][4][5][6][8]

Visualizations

Signaling Pathway of this compound in Human Cells

Caption: Proposed signaling pathway of this compound leading to Golgi disruption in human cells.

Experimental Workflow for Assessing this compound Effects

Caption: General experimental workflow to compare the effects of this compound on human and rodent cells.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the species-specific effects of this compound.

Immunofluorescence Staining for Golgi Integrity

This protocol is for visualizing the Golgi apparatus using an anti-GM130 antibody.

Materials:

-

HeLa, MEF, or NRK cells

-

Glass coverslips

-

6-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (10 mM stock in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: mouse anti-GM130

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

DAPI stain

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in 6-well plates and grow to 60-70% confluency.

-

Treatment: Treat cells with 10 µM this compound or an equivalent volume of DMSO for 1.5 hours at 37°C.

-

Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with anti-GM130 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash cells three times with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash cells a final time with PBS and mount the coverslips onto glass slides using mounting medium.

-

Imaging: Analyze by confocal microscopy.

Retention Using Selective Hooks (RUSH) Assay

This protocol is to monitor the transport of a model secretory cargo from the Endoplasmic Reticulum (ER) to the Golgi and beyond.

Materials:

-

HeLa cells stably expressing a RUSH system reporter (e.g., Str-KDEL_ManII-SBP-EGFP)

-

Complete culture medium

-

This compound (10 mM stock in DMSO)

-

DMSO (vehicle control)

-

Biotin (400 µM stock)

Procedure:

-

Cell Seeding: Seed HeLa-RUSH cells in a suitable imaging dish or plate.

-

Pre-treatment: Pre-treat the cells with 10 µM this compound or DMSO for 1 hour at 37°C.

-

Induction of Transport: Add biotin to a final concentration of 40 µM to induce the synchronous release of the cargo from the ER.

-

Live-cell Imaging: Immediately begin live-cell imaging using a confocal microscope with an environmental chamber to track the localization of the fluorescently tagged cargo over time (e.g., for 1-2 hours).

-

Analysis: In control cells, the cargo will move from the ER to a perinuclear Golgi localization. In this compound-treated human cells, the cargo will remain in the ER.

COPI Dissociation Assay

This protocol is to visualize the dissociation of the COPI coat from Golgi membranes.

Materials:

-

HeLa cells

-

Glass coverslips

-

This compound (10 mM stock in DMSO)

-

Cold Methanol (-20°C)

-

PBS

-

Blocking buffer

-

Primary antibody: rabbit anti-betaCOP

-

Secondary antibody: fluorescently-labeled anti-rabbit IgG

-

DAPI stain

-

Mounting medium

Procedure:

-

Cell Seeding: Seed HeLa cells on glass coverslips.

-

Treatment: Treat cells with 10 µM this compound for a short duration (e.g., 5 minutes) at 37°C.

-

Fixation: Immediately fix the cells with cold methanol for 5 minutes at -20°C.

-

Blocking and Staining: Proceed with blocking, primary antibody (anti-betaCOP) incubation, secondary antibody incubation, and DAPI staining as described in the immunofluorescence protocol (Section 5.1).

-

Imaging: Analyze by confocal microscopy. In this compound-treated cells, the punctate Golgi-associated staining of betaCOP will become diffuse throughout the cytoplasm.

Implications for Drug Development

The species-specific effects of this compound underscore the importance of using human cell-based models early in the drug discovery pipeline. Rodent models would fail to predict the significant off-target effects of this compound on the secretory pathway in human cells. This could lead to a misinterpretation of the compound's safety and efficacy profile. For compounds like this compound, which target pathways with potential species differences, it is crucial to:

-

Employ human cell lines for secondary pharmacology and toxicity screening.

-

Investigate potential off-target effects in parallel with primary target validation.

-

Consider the conservation of drug targets and their associated pathways between preclinical species and humans.

Conclusion

This compound exhibits a potent and specific inhibitory effect on the Golgi apparatus and secretory pathway in human cells, which is absent in rodent cells. This effect is mediated by the off-target inhibition of the guanine nucleotide exchange factor GBF1. The data and protocols presented in this guide provide a framework for understanding and investigating this important species-specific phenomenon. These findings serve as a critical reminder of the potential for divergent cellular responses to small molecules across species and highlight the value of human-centric approaches in modern drug development.

References

- 1. Retention Using Selective Hooks (RUSH) Cargo Sorting Assay for Protein Vesicle Tracking in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Arf-GEF GBF1 undergoes multi-domain structural shifts to activate Arf at the Golgi [frontiersin.org]

- 3. GBF1 golgi brefeldin A resistant guanine nucleotide exchange factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Frontiers | Endogenous and Exogenous Regulatory Signaling in the Secretory Pathway: Role of Golgi Signaling Molecules in Cancer [frontiersin.org]